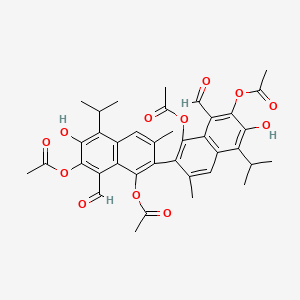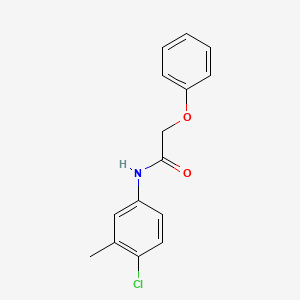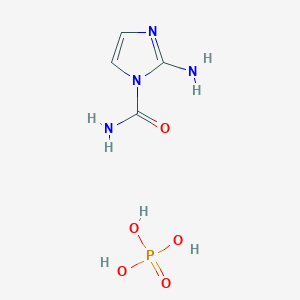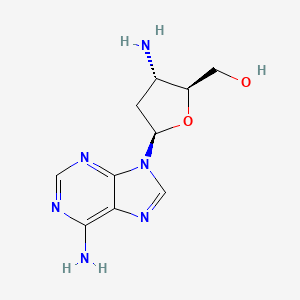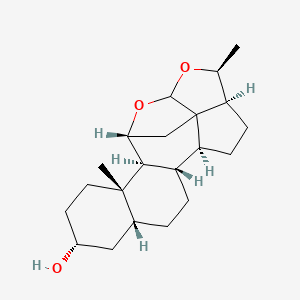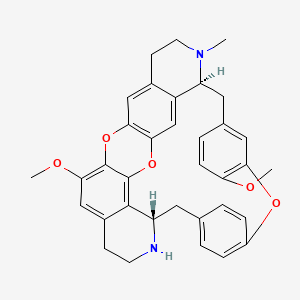
2-(4-甲氧基苯基)丙酸
概述
描述
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenyl)propanoic acid and its derivatives involves multiple steps, including ring closure reactions, esterification, and cyclization. For instance, Brown et al. (1971) describe the acid-catalyzed ring closure of a related compound to form 2-phenyl-1-indanone, illustrating the reactivity of the methoxyphenyl propanoic acid framework under acidic conditions (Brown, Denman, & O'donnell, 1971). Additionally, the practical synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid by Hiyama et al. (1990) showcases a method relevant to the synthesis of structurally related compounds, highlighting the diversity of synthetic approaches available for derivatives of 2-(4-Methoxyphenyl)propanoic acid (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)propanoic acid derivatives has been extensively studied through X-ray crystallography, spectroscopy, and quantum chemical calculations. Venkatesan et al. (2016) provide a detailed structural investigation of a related compound, showcasing the importance of intramolecular and intermolecular interactions in determining the crystal structure (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Chemical Reactions and Properties
2-(4-Methoxyphenyl)propanoic acid undergoes various chemical reactions, including esterification, demethylation, and cyclization, leading to the formation of a wide array of compounds with diverse properties. For instance, Delhaye et al. (2006) developed an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid, demonstrating the compound's chemical reactivity and the potential for green chemistry applications (Delhaye, Diker, Donck, & Merschaert, 2006).
Physical Properties Analysis
The physical properties of 2-(4-Methoxyphenyl)propanoic acid and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various chemical and physical contexts. The study by Kula, Mazur, and Rzączyńska (2007) on the crystal structure, infrared spectrum, and thermal stability of a sodium salt derivative provides insight into the physical properties of these compounds (Kula, Mazur, & Rzączyńska, 2007).
Chemical Properties Analysis
The chemical properties of 2-(4-Methoxyphenyl)propanoic acid, such as acidity, reactivity with different chemical reagents, and stability under various conditions, are essential for its application in organic synthesis. The work by Tamer et al. (2015) on the spectroscopic evaluations and nonlinear optical properties of a related compound highlights the diverse chemical properties and potential applications of these compounds in materials science (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
科学研究应用
抗癌和抗炎潜力
4'-香叶氧基阿魏酸 (GOFA) 是一种与 2-(4-甲氧基苯基)丙酸在结构上相关的化合物,已被发现具有显着的抗癌和抗炎潜力。它因其作为饮食喂养结肠癌化学预防剂在体内的有效性而备受关注,当对诱发结肠腺瘤和腺癌的动物施用时,它对结肠癌的生长和发展表现出保护作用(Epifano 等人,2015)。
除草剂对土壤的吸附
关于土壤、有机质和矿物中苯氧基除草剂(包括 2-(4-甲氧基苯基)丙酸类似物)的吸附行为的研究突出了土壤有机质和铁氧化物作为吸附剂的重要作用。这种理解对于环境管理和减轻除草剂对非目标区域的影响至关重要(Werner 等人,2012)。
除草剂毒性的科学计量学综述
一项科学计量学综述重点关注与 2,4-D 除草剂(与 2-(4-甲氧基苯基)丙酸密切相关)的毒性有关的研究趋势,提供了对全球研究工作在理解苯氧基除草剂的环境和健康影响方面的见解。该综述确定了关注的关键领域,包括职业风险和神经毒性,强调需要在这些领域继续进行研究(Zuanazzi 等人,2020)。
生物技术应用
关于基于生物质生产乳酸的生物技术路线的综述阐明了利用乳酸(可以从涉及 2-(4-甲氧基苯基)丙酸的代谢途径中衍生或与之相关)通过可持续方法生产各种化学品的潜力。这突出了此类化合物在绿色化学应用中的工业重要性和多功能性(Gao 等人,2011)。
分析和环境观点
关于通过高级氧化工艺降解对乙酰氨基酚的综述(涉及可能同样适用于降解 2-(4-甲氧基苯基)丙酸等化合物)提供了与药物污染物相关的途径、副产品和生物毒性问题的全面概述。这强调了了解和减轻此类化合物对环境的影响的重要性(Qutob 等人,2022)。
安全和危害
属性
IUPAC Name |
2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292819 | |
| Record name | 2-(4-Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942-54-1 | |
| Record name | 942-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


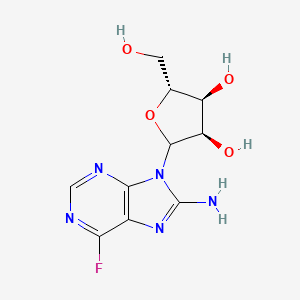
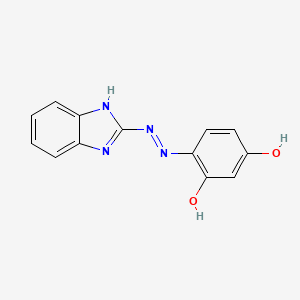


![methyl (4R)-4-[(2R)-2-acetamido-3-phenylpropanoyl]oxy-4-[(2R)-2-methyloxiran-2-yl]but-2-enoate](/img/structure/B1218826.png)


